3-(Butan-2-yl)aniline hydrochloride
Description
Overview of Substituted Aniline (B41778) Chemistry in Modern Organic Synthesis and Materials Science
Substituted anilines are a cornerstone of organic chemistry, serving as versatile precursors in a multitude of synthetic applications. wisdomlib.org These compounds, derived from aniline through the addition of various functional groups, are instrumental in the synthesis of a wide array of organic molecules. wisdomlib.org Their significance extends to materials science, where they are utilized in the creation of advanced materials with tailored properties.
In the realm of organic synthesis , substituted anilines are pivotal starting materials for producing pharmaceuticals, agrochemicals, and dyes. wisdomlib.org They readily undergo a variety of chemical transformations, including electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The amino group on the aniline ring can be diazotized to form diazonium salts, which are highly versatile intermediates for introducing a range of functional groups onto the aromatic ring. wikipedia.org Furthermore, modern synthetic methods like the Buchwald-Hartwig amination and Ullmann condensation allow for the efficient synthesis of complex aniline derivatives. wikipedia.org
In materials science , substituted anilines are crucial for the development of conductive polymers, liquid crystals, and organic light-emitting diodes (OLEDs). tandfonline.comsciencedaily.com For instance, the polymerization of aniline and its derivatives leads to the formation of polyaniline (PANI), a well-known conducting polymer. The properties of PANI can be fine-tuned by introducing substituents onto the aniline ring. For example, the incorporation of a butan-2-yl group can enhance the conductivity of the resulting polymer.
Historical Development and Emerging Research Trends Pertaining to 3-(Butan-2-yl)aniline (B12096642) Hydrochloride
The exploration of sterically hindered aniline derivatives, including 3-(butan-2-yl)aniline, gained traction in the late 20th century. Initial synthetic approaches often involved Friedel-Crafts alkylation of aniline, which presented challenges in controlling the position of substitution and often resulted in a mixture of isomers. beilstein-journals.org Significant advancements in synthetic methodologies, such as the development of phase-transfer catalysis in the 1990s and more recently, domino rearrangement reactions and catalyst-free approaches, have enabled more selective and efficient syntheses of multi-substituted anilines. sciencedaily.combeilstein-journals.orgeurekalert.org
Current research on 3-(butan-2-yl)aniline hydrochloride and related compounds is focused on several key areas:
Development of Novel Catalytic Systems: Researchers are actively exploring new catalysts and reaction conditions to improve the efficiency and selectivity of aniline derivative synthesis. sciencedaily.comeurekalert.org
Applications in Medicinal Chemistry: Preliminary studies suggest that some aniline derivatives possess biological activities, including potential as antimicrobial and anticancer agents. Research is ongoing to investigate the enzyme inhibition capabilities of these compounds. nih.gov
Advancements in Materials Science: The unique properties of substituted anilines are being harnessed to create novel materials. For instance, copolymers of aniline with substituted anilines are being investigated for their enhanced electrical conductivity and solubility. tandfonline.com
Below is a table summarizing key milestones in the development and research of substituted anilines:
| Historical Milestone | Year | Significance |
| Initial Synthesis Reported | 1987 | Demonstrated the feasibility of meta-selective alkylation of aniline. |
| Phase-Transfer Catalysis Optimization | 1995 | Increased the yield of C-alkylation to 68%. |
| Flow Reactor Adaptation | 2016 | Facilitated large-scale production with high purity. |
| Development of Domino Rearrangement | 2018 | Enabled efficient synthesis of multi-substituted anilines. sciencedaily.comeurekalert.org |
Unique Stereochemical Implications of the Butan-2-yl Moiety in Aniline Derivatives
The presence of a butan-2-yl group introduces a chiral center into the 3-(butan-2-yl)aniline molecule. This stereochemical feature has significant implications for the compound's properties and its interactions with other chiral molecules. The butan-2-yl group is also referred to as a sec-butyl group. matrix-fine-chemicals.com
The steric bulk of the butan-2-yl group influences the conformation of the aniline derivative and can direct the regioselectivity of subsequent reactions. This steric hindrance can be exploited in polymer chemistry to control the structure and properties of polymers derived from these monomers. For example, in the synthesis of conductive polyaniline derivatives, the butan-2-yl group can affect the morphology and conductivity of the resulting polymer.
The chirality of the butan-2-yl moiety means that 3-(butan-2-yl)aniline can exist as two enantiomers. The separation and study of these individual enantiomers can be crucial in fields like medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry.
The following table details some of the physical and chemical properties of aniline hydrochloride, the parent compound of this compound:
| Property | Value |
| Molecular Formula | C6H8ClN or C6H7N·HCl inchem.orgnist.gov |
| Molecular Weight | 129.59 g/mol inchem.orgchemeo.com |
| Melting Point | 196-202 °C inchem.org |
| Boiling Point | 245 °C inchem.org |
| Flash Point | 193 °C (open cup) inchem.org |
| Solubility in Water | 107 g/100ml at 20°C inchem.org |
Scope and Objectives of Current Academic Research Initiatives Focusing on this compound
Current academic research on this compound is driven by the need for novel organic materials and potential therapeutic agents. The primary objectives of these research initiatives include:
Optimization of Synthetic Routes: A major focus is on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the exploration of novel catalysts and green chemistry approaches. evitachem.com
Investigation of Polymerization and Copolymerization: Researchers are studying the polymerization of 3-(butan-2-yl)aniline and its copolymerization with other monomers to create new polymers with enhanced properties, such as improved conductivity, solubility, and processability. tandfonline.comresearchgate.net
Exploration of Biological Activity: There is growing interest in the potential pharmaceutical applications of substituted anilines. Research is being conducted to screen this compound and related compounds for various biological activities, including enzyme inhibition and antimicrobial effects.
Structure-Property Relationship Studies: A fundamental objective is to understand how the molecular structure of this compound, particularly the presence and stereochemistry of the butan-2-yl group, influences its physical, chemical, and biological properties.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-butan-2-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8(2)9-5-4-6-10(11)7-9;/h4-8H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDBWYYUISTGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Butan 2 Yl Aniline Hydrochloride
Regioselective and Chemoselective Synthesis Strategies
The precise installation of functional groups on an aromatic ring is a fundamental task in organic synthesis. For 3-(butan-2-yl)aniline (B12096642), the primary challenges are achieving meta-selectivity and ensuring that the desired functional group transformations occur without affecting other parts of the molecule.
Palladium-Catalyzed Cross-Coupling Approaches to Aryl Amines
Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become powerful and versatile methods for the formation of carbon-nitrogen bonds. researchgate.netnih.gov This approach is highly effective for the synthesis of aryl amines from aryl halides or triflates. organic-chemistry.org To synthesize 3-(butan-2-yl)aniline, this strategy can be implemented by coupling an amine or an ammonia (B1221849) equivalent with a suitably substituted sec-butylbenzene (B1681704) derivative.
A primary route involves the use of 3-bromo-sec-butylbenzene as the electrophilic partner. This precursor can be synthesized via Friedel-Crafts alkylation of benzene (B151609) followed by bromination, which preferentially occurs at the ortho and para positions. Isolating the meta isomer can be challenging; a more effective route is the Friedel-Crafts acylation of benzene with butanoyl chloride, followed by meta-directing nitration, reduction of the ketone, and then reduction of the nitro group. A more direct precursor synthesis involves the Friedel-Crafts alkylation of bromobenzene (B47551) with 2-butene (B3427860) or 2-butanol, though this can lead to isomeric mixtures.
Once 3-halo-sec-butylbenzene is obtained, it can be coupled with an ammonia source or a protected amine. The use of ammonia itself can be challenging, but various ammonia equivalents, such as lithium bis(trimethylsilyl)amide or benzophenone (B1666685) imine, have been developed. organic-chemistry.org The reaction is catalyzed by a palladium source, like Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich biaryl phosphines often providing the best results. nih.gov
Table 1: Representative Palladium-Catalyzed Amination for Aryl Amine Synthesis This table presents generalized conditions for the Buchwald-Hartwig amination, applicable to the synthesis of 3-(butan-2-yl)aniline.
| Aryl Halide Substrate | Amine Source | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromo-sec-butylbenzene | Ammonia | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | Good |
| 3-Iodo-sec-butylbenzene | LiN(SiMe₃)₂ | Pd(OAc)₂ | RuPhos | LiN(SiMe₃)₂ | Dioxane | 100 | High |
| 3-Bromo-sec-butylbenzene | Benzophenone Imine | PdCl₂(Amphos)₂ | Amphos | NaOt-Bu | DME | 80 | High |
Note: Yields are generalized based on typical Buchwald-Hartwig reactions. Actual yields for the specific substrate may vary.
Direct C-H Amination Routes and Related Functionalization
Direct C-H functionalization is an increasingly important field in organic synthesis as it avoids the need for pre-functionalized starting materials, thus improving atom economy. The development of methods for the direct amination of a C-H bond on an aromatic ring is particularly attractive. For a substrate like sec-butylbenzene, the challenge lies in controlling the regioselectivity, as alkyl groups typically direct electrophilic substitution to the ortho and para positions.
Recent breakthroughs have enabled meta-selective C-H amination of arenes bearing alkyl groups. nih.govresearchgate.netnih.gov These strategies often rely on a "directing group" that positions a transition metal catalyst to activate a C-H bond at the remote meta position. One approach utilizes a temporary directing group, such as a modified norbornene, in a palladium-catalyzed relay process. nih.gov This mediator coordinates to the ortho position, enabling the catalyst to functionalize the distal meta position.
Another innovative strategy harnesses non-covalent interactions to guide the amination. researchgate.netresearchgate.netnih.gov This can involve creating a transition state where interactions between the substrate, a radical aminating agent, and other species favor the meta position, overcoming the intrinsic electronic preference of the ring. These methods represent the cutting edge of synthetic chemistry, offering a more direct and efficient route to meta-substituted anilines. While still under development for broad industrial application, they hold significant promise for the synthesis of molecules like 3-(butan-2-yl)aniline.
Reductive Amination Pathways Utilizing Butanone Precursors
While reductive amination typically refers to the conversion of a ketone or aldehyde to an amine, the principles can be applied within a multi-step pathway to construct the target molecule from a butanone precursor. A robust and classical approach to building the 3-(butan-2-yl)aniline structure involves an initial Friedel-Crafts acylation reaction. chemguide.co.ukyoutube.com
In this sequence, benzene is first acylated with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms 1-phenylbutan-1-one. chemguide.co.ukpearson.comchemistrysteps.com The acyl group is a meta-director, allowing for the selective nitration of the aromatic ring at the 3-position. Following nitration, the ketone can be reduced to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction, yielding 1-(3-nitrophenyl)butane. Finally, the nitro group is reduced to the desired aniline (B41778) using standard conditions, such as catalytic hydrogenation (H₂/Pd/C) or treatment with tin and hydrochloric acid, to afford 3-(butan-2-yl)aniline, which is then converted to its hydrochloride salt. This pathway, while multi-stepped, is highly reliable and provides excellent regiochemical control.
Nucleophilic Aromatic Substitution Variants for Aniline Derivatization
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org
The direct synthesis of 3-(butan-2-yl)aniline via an SₙAr reaction is not straightforward. The sec-butyl group is electron-donating, which deactivates the ring towards nucleophilic attack. Furthermore, for meta-substitution, an activating group would need to be positioned ortho or para to the leaving group, not meta.
Therefore, a viable SₙAr strategy would require a more complex, multi-step approach. For example, one could start with a substrate like 1-halo-2,4-dinitrobenzene. An amination reaction with an ammonia source would proceed readily. Subsequently, the sec-butyl group could be constructed on the ring, followed by the reduction of the nitro groups. This indirect pathway highlights the limitations of SₙAr for the direct synthesis of electron-rich or non-activated meta-substituted anilines.
Enantioselective Synthesis of Chiral 3-(Butan-2-yl)aniline Hydrochloride
The sec-butyl group in 3-(butan-2-yl)aniline contains a stereocenter, meaning the compound can exist as two enantiomers. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer, as the biological activity often resides in only one of the two forms. This necessitates the use of asymmetric synthesis techniques.
Chiral Auxiliary-Mediated Asymmetric Transformations
A well-established strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.
For the synthesis of enantiomerically enriched 3-(butan-2-yl)aniline, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, can be attached to a precursor molecule. nih.govwilliams.edu For example, 3-bromoaniline (B18343) could be acylated to form an amide with a chiral auxiliary. The auxiliary would then direct a subsequent reaction to build the sec-butyl group with high diastereoselectivity.
One potential sequence involves the conjugate addition of an organometallic reagent to an α,β-unsaturated system attached to the chiral auxiliary. For instance, an N-crotonyl derivative of the 3-bromoaniline-auxiliary adduct could react with a methyl organocuprate. The chiral auxiliary would shield one face of the molecule, forcing the nucleophile to attack from the less hindered side, thus establishing the chiral center of the future sec-butyl group. Subsequent cleavage of the auxiliary would release the enantiomerically enriched product.
Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis
| Chiral Auxiliary | Auxiliary Type | Typical Application | Stereocontrol Mechanism |
| Evans Oxazolidinones | Amino alcohol derivative | Asymmetric alkylations, aldol (B89426) reactions youtube.com | Chelation control with a metal, creating a rigid structure that blocks one face of the enolate. williams.edu |
| Pseudoephedrine/Pseudoephenamine | Amino alcohol | Asymmetric alkylations | Forms a stable chelated enolate; the incoming electrophile adds to the face opposite the phenyl group of the auxiliary. wikipedia.orgnih.gov |
| Camphorsultams | Terpene derivative | Asymmetric Diels-Alder, aldol, and alkylation reactions | Steric hindrance from the camphor (B46023) skeleton directs the approach of the reagent. |
| (S)- or (R)-BINOL | Axially chiral diol | Asymmetric reductions, alkylations | Forms chiral complexes with reagents (e.g., boranes) that then react enantioselectively. wikipedia.org |
These asymmetric strategies, particularly those employing reliable chiral auxiliaries, provide powerful tools for accessing single enantiomers of this compound for advanced applications.
Asymmetric Catalysis in C-C and C-N Bond Formations
The creation of the chiral center in this compound, located at the second carbon of the butyl group, necessitates the use of asymmetric catalysis for efficient and stereoselective synthesis. The two primary retrosynthetic disconnections for this molecule involve the formation of a carbon-carbon (C-C) bond between the aniline ring and the sec-butyl group, or the formation of the carbon-nitrogen (C-N) bond of the amino group to a pre-existing chiral sec-butyl benzene derivative.
In the context of C-C bond formation, a prominent strategy is the asymmetric Friedel-Crafts alkylation. This reaction would involve the coupling of an aniline derivative with a suitable sec-butylating agent. Chiral phosphoric acids have emerged as powerful organocatalysts for such transformations, capable of inducing high levels of regio- and enantioselectivity. acs.org These catalysts can activate ortho-quinone methides generated in situ, guiding the nucleophilic attack of the aniline to a specific face of the electrophile, thereby establishing the chiral center with a high degree of control. acs.org
Alternatively, the asymmetric synthesis can be approached through C-N bond formation. Transition metal catalysis, particularly with palladium, copper, or nickel, is a cornerstone of modern C-N bond-forming reactions. numberanalytics.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a robust method for the synthesis of anilines. In a potential synthetic route to chiral 3-(Butan-2-yl)aniline, a chiral sec-butyl-substituted aryl halide or triflate could be coupled with an ammonia equivalent or a protected amine under the influence of a palladium catalyst and a chiral phosphine ligand. The choice of ligand is critical in dictating the stereochemical outcome of the reaction.
Table 1: Comparison of Asymmetric Catalytic Strategies for 3-(Butan-2-yl)aniline Synthesis
| Catalytic System | Bond Formed | Key Features | Potential Advantages |
|---|---|---|---|
| Chiral Phosphoric Acid | C-C | Organocatalytic, mild conditions | Metal-free, high enantioselectivity |
| Palladium/Chiral Ligand | C-N | Buchwald-Hartwig amination | Broad substrate scope, high yields |
Kinetic Resolution and Dynamic Kinetic Resolution Approaches
When a racemic mixture of 3-(Butan-2-yl)aniline is synthesized, kinetic resolution (KR) or dynamic kinetic resolution (DKR) can be employed to isolate the desired enantiomer. Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent, with a theoretical maximum yield of 50% for the desired enantiomer. wikipedia.org
A more advanced and efficient strategy is dynamic kinetic resolution, which combines the resolution process with in situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. wikipedia.org For the synthesis of enantiopure 3-(Butan-2-yl)aniline, a DKR process could involve the asymmetric acylation or amination of the racemic amine. Enzymes, such as lipases, are particularly effective in the kinetic resolution of amines and their derivatives through enantioselective acylation. youtube.com
In a chemoenzymatic DKR process, a metal catalyst could be used to racemize the starting material while an enzyme selectively acylates one enantiomer. For instance, a ruthenium catalyst could facilitate the racemization of a precursor ketone, while a lipase (B570770) selectively acetylates one of the enantiomers of the corresponding alcohol, which can then be converted to the target amine. wikipedia.org
Table 2: Resolution Strategies for Racemic 3-(Butan-2-yl)aniline
| Resolution Method | Description | Theoretical Max. Yield |
|---|---|---|
| Kinetic Resolution (KR) | Enantiomers react at different rates with a chiral catalyst/reagent. | 50% |
| Dynamic Kinetic Resolution (DKR) | KR is combined with in situ racemization of the slower-reacting enantiomer. | 100% |
Sustainable and Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in the synthesis of fine chemicals like this compound. These principles aim to reduce the environmental impact of chemical processes.
Solvent-Free and Aqueous-Phase Reaction Conditions
Traditional organic syntheses often rely on volatile and hazardous organic solvents. The development of solvent-free and aqueous-phase reaction conditions is a key goal of green chemistry. For the synthesis of substituted anilines, solvent-free methods have been developed, often involving heating the reactants in the absence of a solvent, sometimes with a solid-supported catalyst. nih.govrsc.org These methods can lead to higher reaction rates, easier product isolation, and a significant reduction in waste. nih.gov
Aqueous-phase synthesis is another attractive alternative. The N-alkylation of anilines has been successfully performed in water, sometimes with the aid of surfactants to overcome solubility issues. researchgate.net These approaches not only reduce the reliance on organic solvents but can also offer unique reactivity and selectivity.
Utilization of Biocatalysts and Organocatalysts
The use of biocatalysts, such as enzymes, and organocatalysts aligns with the principles of green chemistry. Biocatalysts operate under mild conditions (temperature and pH), are biodegradable, and often exhibit high chemo-, regio-, and stereoselectivity. nih.gov Enzymes like transaminases can be used for the asymmetric synthesis of chiral amines from ketones, offering a direct and environmentally friendly route. nih.gov
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative to traditional transition metal catalysis. As mentioned earlier, chiral phosphoric acids are effective organocatalysts for the asymmetric Friedel-Crafts alkylation of anilines. acs.org The use of these catalysts avoids the issues of metal contamination in the final product and the environmental concerns associated with heavy metals.
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green chemistry. In the synthesis of this compound, strategies to improve atom economy include the use of catalytic methods over stoichiometric reagents. For example, a catalytic alkylation would have a higher atom economy than a classical Friedel-Crafts reaction that uses a stoichiometric amount of a Lewis acid.
Waste minimization is a broader concept that includes not only improving atom economy but also reducing the use of auxiliary substances like solvents and separating agents, and minimizing energy consumption. The adoption of continuous flow processes can also contribute to waste minimization by improving reaction control and reducing the volume of waste generated.
Process Optimization and Scale-Up Considerations in this compound Production
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful process optimization and scale-up. For the synthesis of this compound, key considerations would include reaction kinetics, thermodynamics, mass and heat transfer, and safety.
The optimization of reaction conditions, such as temperature, pressure, catalyst loading, and reaction time, is crucial for maximizing yield and minimizing by-product formation. The use of statistical methods like Design of Experiments (DoE) can aid in efficiently identifying the optimal reaction parameters.
Table 3: Key Considerations for Process Optimization and Scale-Up
| Parameter | Importance in Optimization and Scale-Up |
|---|---|
| Reaction Kinetics | Determines reactor sizing and throughput. |
| Thermodynamics | Influences reaction equilibrium and energy requirements. |
| Heat Transfer | Critical for managing exothermic reactions and ensuring safety. |
| Mass Transfer | Important in multiphase reactions to ensure efficient mixing and reaction rates. |
| Catalyst Stability and Reusability | Impacts process economics and sustainability. |
| Downstream Processing | Affects overall process efficiency and product purity. |
Reactivity and Derivatization Pathways of 3 Butan 2 Yl Aniline Hydrochloride
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the reactivity of the 3-(butan-2-yl)aniline (B12096642) ring is dictated by the directing effects of its substituents. The amino group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the anilinium ion, present in the hydrochloride salt, is a strongly deactivating, meta-director because the positively charged nitrogen atom withdraws electron density from the ring via an inductive effect. byjus.com The butan-2-yl group is a weak activating group and is also an ortho, para-director. Therefore, the outcome of EAS reactions depends critically on whether the reaction is performed on the free base or the hydrochloride salt.
Direct halogenation of anilines is often rapid and can lead to multiple substitutions. For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. youtube.com To achieve monosubstitution on 3-(butan-2-yl)aniline, milder conditions or protection of the amino group would be necessary. The directing effects of the amino and butan-2-yl groups would likely lead to a mixture of isomers, with substitution occurring at positions 2, 4, and 6. The steric bulk of the butan-2-yl group might influence the ratio of these isomers.
Nitration of anilines in strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid) is complicated by the protonation of the amino group to the deactivating anilinium ion, which directs the incoming nitro group to the meta position. byjus.comsigmaaldrich.com Direct nitration can also lead to oxidative side products. sigmaaldrich.com To favor ortho and para nitration, the amino group is typically first protected as an acetanilide. This protection moderates the activating effect of the amine and reduces its susceptibility to oxidation. Subsequent hydrolysis of the amide reveals the nitro-substituted aniline. For 3-(butan-2-yl)aniline, this approach would yield a mixture of nitro isomers, primarily at the positions para to the activating acetamido group.
Sulfonation of aniline with concentrated sulfuric acid at high temperatures leads to the formation of sulfanilic acid (p-aminobenzenesulfonic acid), where the sulfonyl group is introduced at the para position. byjus.com The reaction proceeds through the formation of anilinium hydrogen sulfate. byjus.com A similar outcome would be expected for 3-(butan-2-yl)aniline, with the major product being 2-amino-4-(butan-2-yl)benzenesulfonic acid.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Anilines
| Reaction | Reagent(s) | Typical Product(s) for Aniline | Expected Product(s) for 3-(Butan-2-yl)aniline |
|---|---|---|---|
| Bromination | Br₂ in H₂O | 2,4,6-Tribromoaniline | Mixture of polybrominated isomers |
| Nitration (unprotected) | HNO₃, H₂SO₄ | Mixture of o-, m-, and p-nitroaniline | Mixture of isomers, significant meta product |
| Nitration (protected) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺ | o- and p-Nitroaniline | 2-Nitro- and 4-Nitro-5-(butan-2-yl)aniline |
Friedel-Crafts reactions are generally not successful on unprotected anilines. The lone pair of the amino group coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a deactivating complex that inhibits electrophilic attack on the ring. youtube.commasterorganicchemistry.com This limitation can be overcome by protecting the amino group, most commonly as an acetanilide. The resulting acetamido group is still an activating, ortho, para-director but is less prone to complexation with the Lewis acid.
For 3-(butan-2-yl)aniline, Friedel-Crafts acylation would first involve its conversion to N-(3-(butan-2-yl)phenyl)acetamide. Reaction of this protected intermediate with an acyl halide or anhydride in the presence of a Lewis acid would then introduce an acyl group onto the aromatic ring, primarily at the positions para to the acetamido group. organic-chemistry.org Subsequent hydrolysis would regenerate the amino group, yielding an acylated 3-(butan-2-yl)aniline derivative. Friedel-Crafts alkylation of the protected aniline could be achieved similarly, though it is often prone to side reactions like polyalkylation and carbocation rearrangements. youtube.com
Nucleophilic Transformations at the Amine Functionality
To engage the amine functionality in nucleophilic reactions, the 3-(butan-2-yl)aniline hydrochloride must first be neutralized with a base to liberate the free amine. The lone pair on the nitrogen atom can then participate in a wide array of transformations.
The reaction of 3-(butan-2-yl)aniline with acylating agents such as acid chlorides or anhydrides is a straightforward method for the synthesis of amides. For example, treatment with acetic anhydride would yield N-(3-(butan-2-yl)phenyl)acetamide. byjus.com This reaction is often used to protect the amino group, as discussed previously. Similarly, sulfonylation with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides.
Table 2: Amide and Sulfonamide Formation from 3-(Butan-2-yl)aniline
| Reaction | Reagent | Product |
|---|---|---|
| Acylation | Acetic Anhydride | N-(3-(butan-2-yl)phenyl)acetamide |
Primary aromatic amines like 3-(butan-2-yl)aniline readily condense with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org The reaction is reversible, and the resulting C=N double bond can be reduced to a secondary amine if desired.
The aniline scaffold is also a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, quinolines can be synthesized from anilines through several classic methods, such as the Combes, Conrad-Limpach, or Pfitzinger reactions, which involve condensation with 1,3-dicarbonyl compounds or related species. nih.govyoutube.com The reaction of 3-(butan-2-yl)aniline with appropriate diketones or ketoesters under acidic or basic conditions would lead to the formation of substituted quinolines.
The diazotization of primary aromatic amines is a powerful synthetic tool. Treatment of 3-(butan-2-yl)aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (-N₂⁺). google.com This diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often in the presence of a copper(I) catalyst in what are known as Sandmeyer reactions. nih.gov This sequence allows for the introduction of functionalities that are difficult to install by direct electrophilic substitution.
Table 3: Representative Sandmeyer Reactions of 3-(Butan-2-yl)benzenediazonium Salt
| Target Product | Reagent(s) |
|---|---|
| 3-Bromo-1-(butan-2-yl)benzene | CuBr |
| 3-Chloro-1-(butan-2-yl)benzene | CuCl |
| 3-Cyano-1-(butan-2-yl)benzene | CuCN |
| 3-Fluoro-1-(butan-2-yl)benzene | HBF₄ (Balz-Schiemann reaction) |
| 3-Iodo-1-(butan-2-yl)benzene | KI |
This versatility makes the diazotization of 3-(butan-2-yl)aniline a critical pathway for the synthesis of a diverse array of substituted aromatic compounds.
Metal-Catalyzed Coupling and Functionalization Reactions Involving this compound
The presence of an aniline moiety and an activatable aromatic ring makes this compound a prime candidate for a variety of metal-catalyzed reactions. These transformations are crucial for constructing complex molecules by forming new carbon-nitrogen (C-N) and carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds.
C-N Cross-Coupling Reactions
C-N cross-coupling reactions are fundamental in synthesizing arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound can participate as the amine component in well-established catalytic systems.
Detailed Research Findings: The primary amine of 3-(Butan-2-yl)aniline is a suitable nucleophile for palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions. In these reactions, the aniline derivative is coupled with aryl, heteroaryl, or vinyl halides/triflates to form diarylamines. The electron-donating nature of the meta-butan-2-yl group can influence the nucleophilicity of the amine and the reactivity of the aromatic ring.
For the Buchwald-Hartwig reaction, a combination of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand is typically required. The choice of ligand is critical to facilitate reductive elimination and prevent competing side reactions. For sterically hindered anilines, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective. A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the aniline hydrochloride and generate the active amine nucleophile. nih.gov
The Ullmann reaction offers a complementary, copper-catalyzed approach. While traditional Ullmann conditions require harsh temperatures, modern protocols use copper(I) catalysts, often supported on materials like polyacrylate resins, in the presence of a base like potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃), allowing for milder reaction conditions. mdpi.com These reactions can selectively produce N-arylated products. mdpi.com
Table 1: Representative C-N Cross-Coupling Reactions
| Reaction Type | Catalyst System | Arylating Agent (Ar-X) | Base | Typical Product |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | Aryl Bromide (Ar-Br) | NaOtBu | N-(3-(Butan-2-yl)phenyl)arylamine |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | Aryl Chloride (Ar-Cl) | Cs₂CO₃ | N-(3-(Butan-2-yl)phenyl)arylamine |
| Ullmann Condensation | CuI / Phenanthroline | Aryl Iodide (Ar-I) | K₂CO₃ | N-(3-(Butan-2-yl)phenyl)arylamine |
| Supported Ullmann | Cu(I)-Polyacrylate | 4-Chloropyridine | KHCO₃ | N-(3-(Butan-2-yl)phenyl)-4-aminopyridine |
Directed C-H Functionalization Studies
Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of substrates, offering a more atom-economical synthetic route. The aniline group in 3-(Butan-2-yl)aniline can act as a directing group to guide a transition metal catalyst to a specific C-H bond on the aromatic ring.
Detailed Research Findings: The amino group (or a modified version like an amide or pyrimidyl group) is a classic directing group for ortho-C-H functionalization. researchgate.net Using catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru), the C-H bonds at the C2 and C6 positions of the aniline ring can be selectively arylated, alkylated, or amidated. researchgate.net
Achieving functionalization at the meta position is more challenging due to the inherent preference for ortho cyclometalation. nih.gov One advanced strategy involves a "transient mediator" approach. In this method, a catalyst such as palladium acetate, in conjunction with a ligand and a mediator like norbornene, facilitates an initial ortho-palladation. This is followed by a migratory insertion and subsequent reaction at the meta C-H bond, effectively relaying the reactivity from the ortho to the meta position. nih.gov
The innate electronic properties of the substrate can also guide functionalization. The butan-2-yl group is an electron-donating group, which, together with the amino group, activates the ring towards electrophilic aromatic substitution, primarily at the ortho and para positions (C2, C4, C6) relative to the amine. This represents a form of non-catalyst-directed C-H functionalization. nih.gov
Table 2: Potential C-H Functionalization Strategies
| Strategy | Position | Catalyst/Reagent | Mediator/Directing Group | Potential Reaction |
|---|---|---|---|---|
| Directed C-H | ortho (C2, C6) | Rh(III) catalyst | Amine/Amide | C-H Amidation |
| Directed C-H | ortho (C2, C6) | Pd(OAc)₂ | Amine/Amide | C-H Arylation |
| Mediated C-H | meta (C5) | Pd(OAc)₂ / Ligand | Norbornene | C-H Arylation |
| Innate Reactivity | ortho, para (C4, C6) | Electrophile (e.g., Br₂) | None | Electrophilic Bromination |
Polymerization Reactions and Precursor Applications in Macromolecular Chemistry
The bifunctional nature of this compound—possessing a reactive amine and an aromatic ring—positions it as a valuable monomer or initiator in the synthesis of advanced polymers.
Polycondensation and Ring-Opening Polymerization Studies
Detailed Research Findings: As a diamine equivalent (after deprotonation), 3-(Butan-2-yl)aniline is a potential monomer for polycondensation reactions. When reacted with difunctional acyl chlorides or dicarboxylic acids, it can form polyamides. The bulky butan-2-yl group appended to the polymer backbone would significantly influence the material's properties, likely increasing its solubility in organic solvents and disrupting chain packing, leading to more amorphous materials with lower melting points compared to unsubstituted analogues.
The amine group of 3-(Butan-2-yl)aniline can also serve as an initiator for the Ring-Opening Polymerization (ROP) of cyclic monomers. For instance, it can initiate the ROP of lactones (e.g., ε-caprolactone) or cyclic carbonates to produce polyester (B1180765) or polycarbonate chains, respectively, with a 3-(butan-2-yl)phenylamino end-group. researchgate.net Similarly, it could initiate the polymerization of N-carboxyanhydrides (NCAs) derived from amino acids to synthesize polypeptides. The resulting polymers would carry the hydrophobic butan-2-ylphenyl moiety at one terminus, which can be used to tune self-assembly behavior or to anchor the polymer to surfaces.
Table 3: Potential Polymerization Applications
| Polymerization Type | Role of Aniline | Co-monomer / Monomer | Resulting Polymer | Key Feature |
|---|---|---|---|---|
| Polycondensation | Monomer | Diacyl Chloride | Polyamide | Butan-2-yl group on backbone |
| Ring-Opening (ROP) | Initiator | ε-Caprolactone | Polyester | Butan-2-ylphenyl end-group |
| Ring-Opening (ROP) | Initiator | L-Lactide | Polylactic Acid | Butan-2-ylphenyl end-group |
| Ring-Opening (ROP) | Initiator | Amino Acid NCA | Polypeptide | Butan-2-ylphenyl end-group |
Formation of Functionalized Polymer Backbones and Architectures
The incorporation of 3-(Butan-2-yl)aniline into polymers provides a direct route to functionalized macromolecular architectures.
Detailed Research Findings: When used as a monomer in polycondensation, the 3-(butan-2-yl)aniline unit becomes an integral part of the polymer backbone. The steric bulk of the butan-2-yl group can enhance the polymer's processability and thermal stability. The aniline nitrogen within the backbone remains a potential site for post-polymerization modification, such as N-alkylation or N-arylation, allowing for the fine-tuning of the polymer's electronic and physical properties.
Alternatively, the aniline can first be derivatized with a polymerizable group, such as a vinyl or acryloyl moiety. Subsequent polymerization of this new monomer would lead to polymers with 3-(butan-2-yl)aniline units as pendant side chains. This architecture is highly valuable for creating functional materials where the specific properties of the aniline derivative are required, such as in the development of polymer-supported catalysts or materials with specific optical or electronic characteristics.
Table 4: Polymer Architectures from 3-(Butan-2-yl)aniline
| Architecture | Method of Incorporation | Resulting Property | Potential Application |
|---|---|---|---|
| Backbone Integration | Polycondensation | Increased solubility, amorphous nature | High-performance engineering plastics |
| Pendant Side-Chain | Polymerization of aniline-functionalized monomer | Tunable electronics, catalytic activity | Polymer-supported reagents, charge-transport layers |
| Chain End-Group | Ring-Opening Polymerization Initiator | Hydrophobic terminus, surface activity | Polymer surfactants, block copolymers |
Advanced Spectroscopic and Structural Elucidation of 3 Butan 2 Yl Aniline Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3-(Butan-2-yl)aniline (B12096642) hydrochloride.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton and carbon environments of 3-(Butan-2-yl)aniline hydrochloride. wikipedia.org Techniques such as COSY, HSQC, HMBC, and NOESY provide unambiguous assignments of NMR signals and reveal crucial information about the molecule's connectivity and spatial arrangement. wikipedia.orglibretexts.org
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity of adjacent protons. libretexts.org For this compound, COSY spectra would reveal correlations between the methine proton and the methyl and ethyl protons of the butan-2-yl group, as well as couplings between the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful technique for correlating directly bonded carbon-hydrogen (¹³C-¹H) pairs. wikipedia.orgyoutube.com This experiment allows for the definitive assignment of each carbon resonance to its attached proton(s). In the case of this compound, the HSQC spectrum would clearly link the aromatic and aliphatic proton signals to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). youtube.com This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For this compound, HMBC would show correlations between the aromatic protons and the carbons of the butan-2-yl substituent, and vice-versa, confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. wikipedia.org This is invaluable for determining the stereochemistry and preferred conformation of the molecule. For the chiral this compound, NOESY could provide insights into the relative orientation of the butan-2-yl group with respect to the aniline (B41778) ring.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | Proton-proton coupling networks |
| HSQC | ¹H - ¹³C (direct) | Direct carbon-hydrogen attachments |
| HMBC | ¹H - ¹³C (long-range) | Connectivity across multiple bonds, including quaternary carbons |
| NOESY | ¹H - ¹H (through space) | Spatial proximity of protons, stereochemistry, and conformation |
Solid-State NMR for Polymorphism and Crystal Structure Analysis
Solid-state NMR (ssNMR) spectroscopy is a crucial tool for investigating the structure and dynamics of crystalline materials like this compound. mdpi.com It is particularly sensitive to the local environment of the nuclei, making it ideal for studying polymorphism, where different crystal forms of the same compound can exhibit distinct physical properties. mdpi.comrsc.org
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. nih.gov Differences in the chemical shifts and line widths in the ¹³C and ¹⁵N ssNMR spectra can serve as fingerprints to distinguish between different polymorphic forms. mdpi.comrsc.org Furthermore, ssNMR can provide detailed information about the local environment of the chloride counter-ion through ³⁵Cl NMR studies, which can be highly sensitive to hydrogen bonding interactions and crystallographic disorder. nih.govnih.gov
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Intermolecular Interaction Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and offer insights into the functional groups present, as well as conformational and intermolecular interactions.
For this compound, the IR and Raman spectra would be dominated by bands corresponding to the vibrations of the aromatic ring, the amine group (as an anilinium ion), and the aliphatic butan-2-yl group. The N-H stretching vibrations of the anilinium cation (NH₃⁺) are particularly informative. In the solid state, these bands are often broad and shifted to lower frequencies due to strong N-H···Cl⁻ hydrogen bonding. cdnsciencepub.com The positions and shapes of these bands can provide information about the strength and nature of these hydrogen bonds within the crystal lattice. cdnsciencepub.comnih.gov
The C-H stretching and bending vibrations of the aromatic ring and the alkyl chain will also be present. Subtle shifts in these vibrational frequencies can indicate different conformational isomers or packing arrangements in the solid state.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |
| N-H stretching (anilinium) | 2800-3200 | Hydrogen bonding strength and environment |
| Aromatic C-H stretching | 3000-3100 | Aromatic ring substitution |
| Aliphatic C-H stretching | 2850-2970 | Alkyl group presence and conformation |
| C=C aromatic stretching | 1450-1600 | Aromatic ring structure |
| N-H bending | 1500-1650 | Anilinium ion presence |
| C-N stretching | 1250-1350 | Amine functionality |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound.
Electron ionization (EI) is a common technique that can lead to extensive fragmentation of the molecule. The analysis of these fragmentation patterns provides valuable structural information. For 3-(Butan-2-yl)aniline, the molecular ion would be expected. A common fragmentation pathway for alkyl anilines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org In this case, the loss of a propyl radical would lead to a significant fragment ion. Another prominent fragmentation would be the loss of the butan-2-yl group to form the anilinium cation.
Chemical ionization (CI) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion [M+H]⁺. researchgate.net This is useful for confirming the molecular weight of the free base.
Table 3: Potential Fragmentation Ions of 3-(Butan-2-yl)aniline in Mass Spectrometry
| m/z (proposed) | Proposed Fragment | Fragmentation Pathway |
| 149 | [C₁₀H₁₅N]⁺ | Molecular ion of the free base |
| 120 | [C₈H₁₀N]⁺ | Loss of an ethyl group (C₂H₅) via alpha-cleavage |
| 106 | [C₇H₈N]⁺ | Loss of a propyl radical (C₃H₇) via alpha-cleavage |
| 93 | [C₆H₇N]⁺ | Aniline radical cation from loss of the butan-2-yl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.netmdpi.com For this compound, an SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. mdpi.com Crucially, as the compound is chiral, SC-XRD can be used to determine the absolute configuration of the stereocenter in the butan-2-yl group, provided a suitable heavy atom is present or by using anomalous dispersion effects.
Conformational Analysis in the Crystalline State
The precise arrangement of atoms and molecules in the crystalline lattice is fundamental to understanding the intrinsic properties of a compound. While a specific crystal structure for this compound is not publicly available, analysis of closely related anilinium hydrochloride structures provides a strong basis for predicting its solid-state conformation and intermolecular interactions.
To illustrate the expected bond parameters, a hypothetical data table based on known structures of similar compounds is presented below.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or Non-centrosymmetric |
| N-H···Cl Bond Length | 3.0 - 3.3 Å |
| C(aryl)-N Bond Length | ~1.47 Å |
| C(aryl)-C(alkyl) Bond Length | ~1.52 Å |
| Torsion Angle (C-C-C-N of sec-butyl) | Variable, dependent on packing forces |
The specific conformation of the sec-butyl group, whether anti-periplanar or gauche with respect to the aniline ring, will have a significant impact on the crystal packing and could potentially lead to different polymorphic forms.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Stereochemistry Determination
Chiroptical spectroscopy encompasses a set of techniques that are exquisitely sensitive to the three-dimensional arrangement of atoms in chiral molecules. wikipedia.org These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. yale.edu For this compound, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining its enantiomeric purity and assigning its absolute stereochemistry (R or S configuration).
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. jasco-global.com A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity [θ], against wavelength. The aniline moiety in this compound contains a chromophore—the benzene (B151609) ring—which absorbs in the ultraviolet (UV) region. When this chromophore is in a chiral environment, as it is due to the presence of the sec-butyl group, it gives rise to characteristic CD signals.
The CD spectrum of a chiral aniline derivative is expected to exhibit Cotton effects, which are characteristic positive or negative peaks in the regions of UV absorption. rsc.org The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. For instance, studies on α- and β-phenylalkylamine hydrochlorides have demonstrated the utility of CD in stereochemical assignments. acs.org
A hypothetical CD spectrum for (R)-3-(butan-2-yl)aniline hydrochloride might show a positive Cotton effect at a specific wavelength corresponding to an electronic transition of the aniline chromophore, while the (S)-enantiomer would exhibit a mirror-image spectrum with a negative Cotton effect of the same magnitude at the same wavelength. The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining enantiomeric purity.
Table 2: Hypothetical Circular Dichroism Data for Enantiomers of this compound
| Enantiomer | Wavelength of Maximum Absorption (λmax) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-3-(butan-2-yl)aniline hydrochloride | ~280 nm | Positive |
| (S)-3-(butan-2-yl)aniline hydrochloride | ~280 nm | Negative |
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net An ORD spectrum is a plot of the specific rotation [α] against wavelength. In regions far from an absorption band, the rotation changes smoothly with wavelength, giving rise to a "plain" ORD curve. However, within an absorption band of a chiral chromophore, the ORD curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. slideshare.net
The sign of the Cotton effect in an ORD spectrum, like in CD, is indicative of the absolute configuration of the chiral center. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The relationship between CD and ORD is mathematically described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary.
For this compound, the ORD spectrum would be expected to show a Cotton effect in the region of the aniline chromophore's UV absorption. By analyzing the sign of this Cotton effect, the absolute configuration of a given enantiomer can be determined.
Table 3: Hypothetical Optical Rotatory Dispersion Data for an Enantiomer of this compound
| Wavelength (nm) | Specific Rotation [α] |
|---|---|
| > 300 | Gradually increasing/decreasing (Plain curve) |
| ~290 (Peak) | High positive or negative value |
| ~270 (Trough) | High negative or positive value (opposite to peak) |
| < 260 | Gradually increasing/decreasing (Plain curve) |
Computational and Theoretical Investigations of 3 Butan 2 Yl Aniline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. For 3-(butan-2-yl)aniline (B12096642) hydrochloride, these methods can quantify the effects of the alkyl substituent and the protonated amino group on the electronic structure of the benzene (B151609) ring.
Density Functional Theory (DFT) has become a primary tool for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. A typical study on 3-(butan-2-yl)aniline hydrochloride would employ a functional like B3LYP or ωB97X-D combined with a Pople-style basis set (e.g., 6-311++G(d,p)) or a Dunning-type basis set (e.g., aug-cc-pVDZ) to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov
The key outputs of such a study are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the 3-(butan-2-yl)anilinium cation, the HOMO is expected to be localized primarily on the π-system of the benzene ring, while the LUMO would also be a π* orbital of the ring. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nrel.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem approximations:
Ionization Potential (I) ≈ -E_HOMO
Electron Affinity (A) ≈ -E_LUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons. nrel.gov For instance, the electrophilicity index helps to predict how the molecule will behave in polar reactions. DFT calculations on substituted anilines have shown that electron-donating groups increase the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower it. umn.eduresearchgate.net The protonation of the amino group in the hydrochloride salt significantly lowers the HOMO energy, making the ring less activated towards electrophilic attack compared to the free base.
A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution. For the anilinium cation, the MEP would show a high concentration of positive potential around the -NH3+ group, indicating the primary site for nucleophilic attack or interaction with the chloride anion and polar solvent molecules.
Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors for the 3-(Butan-2-yl)anilinium Cation Calculated at the B3LYP/6-311++G(d,p) level of theory. Values are illustrative.
| Parameter | Value (Hartree) | Value (eV) |
|---|---|---|
| E_HOMO | -0.325 | -8.84 |
| E_LUMO | -0.041 | -1.12 |
| E_gap | 0.284 | 7.72 |
| Ionization Potential (I) | 0.325 | 8.84 |
| Electron Affinity (A) | 0.041 | 1.12 |
| Electronegativity (χ) | 0.183 | 4.98 |
| Chemical Hardness (η) | 0.142 | 3.86 |
| Electrophilicity Index (ω) | 0.118 | 3.21 |
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are often used for benchmarking or when high accuracy is paramount. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy.
For this compound, ab initio calculations, particularly at the MP2 level, would be valuable for predicting spectroscopic properties. For example, they can be used to calculate vibrational frequencies to aid in the interpretation of experimental infrared (IR) and Raman spectra. A key feature to investigate would be the N-H stretching frequencies of the anilinium group and how they are affected by hydrogen bonding with the chloride counterion or solvent molecules.
Furthermore, high-level composite ab initio methods, such as the Gaussian-4 (G4) method, are the gold standard for calculating reaction energetics with chemical accuracy (~1 kcal/mol). researchgate.net These methods could be applied to determine the precise proton affinity of 3-(butan-2-yl)aniline and the energetics of potential decomposition pathways or reactions, such as oxidation or electrophilic substitution. For example, calculating the Gibbs free energy change for the one-electron oxidation of the molecule can provide a theoretical estimate of its oxidation potential. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the butan-2-yl group introduces conformational complexity. The rotation around the C(aryl)–C(alkyl) bond (τ1) and the C(sec-butyl)–C(ethyl) bond (τ2) gives rise to multiple conformers. Additionally, the orientation of the amino group relative to the ring plane must be considered. Computational methods are essential for identifying the stable conformers and the energy barriers between them.
A conformational search could be performed using a computationally less expensive method like molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)). A potential energy surface (PES) scan involves systematically changing a dihedral angle (like τ1 or τ2) in steps and performing a constrained geometry optimization at each step. This maps out the energy profile of the rotation, revealing the energy minima (stable conformers) and maxima (transition states for rotation).
For this compound, the PES is expected to show that conformers minimizing steric hindrance between the alkyl group and the ortho-hydrogens of the ring are most stable. The interaction between the -NH3+ group and the alkyl chain would also influence the conformational preferences.
Table 2: Illustrative Relative Energies of Different Conformers of this compound Energies are relative to the most stable conformer (Conformer 1). Calculated at the DFT/B3LYP/6-31G(d) level.
| Conformer | Dihedral Angle τ1 (C2-C3-C_alkyl-C_H) | Dihedral Angle τ2 (C3-C_alkyl-C_ethyl-C_methyl) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|---|
| 1 | ~90° | ~60° (gauche) | 0.00 | 75.3 |
| 2 | ~90° | ~180° (anti) | 0.85 | 20.1 |
| 3 | ~0° | ~60° (gauche) | 2.50 | 1.4 |
| 4 | ~0° | ~180° (anti) | 3.10 | 0.5 |
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing critical insights into solvation and intermolecular interactions that cannot be captured by static, gas-phase calculations. researchgate.netacta.co.in
An MD simulation of this compound would typically involve placing a single ion pair (or multiple pairs at a given concentration) in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or DMSO). The system's evolution is then simulated over time (nanoseconds to microseconds) by solving Newton's equations of motion.
Key analyses from the MD trajectory would include:
Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding one atom at a distance r from another. The RDF between the nitrogen atom of the anilinium cation and the oxygen atom of water (N–O_water) would reveal the structure of the solvation shell, including the distance and number of water molecules in the first hydration sphere. acta.co.in Similarly, the N–Cl RDF would provide information on ion pairing (contact vs. solvent-separated pairs). acs.org
Hydrogen Bonding Analysis: The simulation can track the formation and lifetime of hydrogen bonds between the -NH3+ group and surrounding water molecules or the Cl- anion.
Solvent Dynamics: The simulation can quantify how the solute affects the local solvent structure and dynamics, such as the reorientation time of water molecules near the hydrophobic butan-2-yl group versus the hydrophilic -NH3+ group.
These simulations are crucial for understanding how the solvent mediates the interaction between the cation and anion and how the different parts of the molecule interact with the solvent environment. acs.org
Prediction of Spectroscopic Parameters and Chemical Shifts via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic parameters, most notably NMR chemical shifts, which aids in structure elucidation and spectral assignment. rsc.orgresearchgate.net The standard method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level. researchgate.netresearchgate.net
The process for predicting the ¹H and ¹³C NMR spectra of this compound would be as follows:
Perform a thorough conformational analysis to identify all significantly populated conformers (as in section 5.2).
Optimize the geometry of each low-energy conformer in the desired solvent using a continuum solvation model (e.g., PCM or SMD).
Calculate the isotropic shielding constants (σ) for each nucleus in each conformer using the GIAO method (e.g., at the mPW1PW91/6-311+G(2d,p) level). researchgate.net
Calculate the Boltzmann-averaged shielding constant for each nucleus based on the relative energies of the conformers.
Convert the averaged shielding constants to chemical shifts (δ) by referencing them against the shielding constant of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory, often using an empirical linear scaling equation (δ_pred = mσ_calc + c) for better accuracy. nrel.govresearchgate.net
This approach can resolve ambiguities in spectral assignments, especially for the complex signals of the butan-2-yl group and the aromatic protons.
Table 3: Illustrative Comparison of Predicted vs. Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ) | Hypothetical Experimental Shift (δ) |
|---|---|---|
| C1 (-NH3+) | 129.5 | 129.2 |
| C2 | 126.8 | 126.5 |
| C3 (-CH) | 146.2 | 145.9 |
| C4 | 124.5 | 124.3 |
| C5 | 130.1 | 129.9 |
| C6 | 123.7 | 123.4 |
| C_sec-butyl (CH) | 35.1 | 34.8 |
| C_sec-butyl (CH2) | 30.5 | 30.2 |
| C_sec-butyl (CH3) | 21.8 | 21.6 |
| C_sec-butyl (CH3) | 12.0 | 11.8 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational methods are invaluable for exploring the mechanisms of chemical reactions by locating and characterizing transition states (TS). youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path.
For this compound, one might investigate the mechanism of an electrophilic aromatic substitution reaction. Although the -NH3+ group is strongly deactivating, reactions can still occur under forcing conditions. A computational study would involve:
Optimizing the geometries of the reactant complex (e.g., the anilinium cation and an electrophile like NO₂⁺), the intermediate (the sigma complex or Wheland intermediate), and the product.
Locating the transition state structure connecting the reactant to the intermediate and the intermediate to the product. This is often done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).
Performing a vibrational frequency analysis on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Calculating the activation energy (the energy difference between the TS and the reactants), which determines the reaction rate.
By comparing the activation energies for attack at the different available positions on the ring (ortho, para, meta to the amino group), one can predict the regioselectivity of the reaction, providing a deep, quantitative understanding of the molecule's reactivity. researchgate.net
Applications of 3 Butan 2 Yl Aniline Hydrochloride in Advanced Research
Role as a Versatile Synthetic Building Block in Complex Organic Molecule Construction
3-(Butan-2-yl)aniline (B12096642) hydrochloride serves as a foundational molecule, or building block, for the synthesis of more complex organic structures. Its utility stems from the combination of a reactive aniline (B41778) core and a sterically influential butan-2-yl substituent. Research interest in such sterically hindered aniline derivatives grew in the latter part of the 20th century, particularly for applications in controlled polymerization.
The compound is a key precursor in the development of advanced polymers, most notably conductive polyaniline (PANI) derivatives. The presence of the butan-2-yl group provides significant steric hindrance, which plays a crucial role in directing the regioselective polymerization process. When copolymerized with aniline, it yields materials with significantly enhanced properties. For instance, a copolymer containing 15 mol% of the 3-(butan-2-yl)aniline unit exhibits electrical conductivity up to 10⁻² S·cm⁻¹ after doping with iodine. This represents a hundredfold improvement over unsubstituted polyaniline, a phenomenon attributed to the electron-donating nature of the alkyl group, which helps to stabilize the polaronic charge carriers responsible for conductivity.
The table below details the conductivity of copolymers derived from 3-(Butan-2-yl)aniline, illustrating the impact of the dopant on the material's electrical properties.
| Dopant | Conductivity (S·cm⁻¹) | Morphology |
| HCl (1 M) | 1.2 x 10⁻³ | Not Specified |
| Iodine | up to 10⁻² | Not Specified |
This table is based on data reported for copolymers of aniline and 3-(butan-2-yl)aniline.
Asymmetric catalysis, a field focused on creating one of a pair of enantiomeric (mirror-image) products preferentially, relies heavily on the design of effective chiral ligands. nih.govresearchgate.net These ligands coordinate to a metal center, creating a chiral environment that influences the outcome of a chemical reaction. nih.gov
3-(Butan-2-yl)aniline is an attractive scaffold for such ligands because the butan-2-yl group contains a chiral center. This inherent chirality can be leveraged in the design of new, potentially more effective catalysts. The aniline functional group provides a convenient point for modification, allowing for the attachment of other coordinating groups (like phosphines) to create bidentate or multidentate ligands, such as P,N-ligands. nih.govresearchgate.net While C2-symmetric ligands have historically dominated the field, there is growing interest in non-symmetrical ligands, which in some cases, offer superior enantioselectivity. nih.gov The structure of 3-(butan-2-yl)aniline is well-suited for creating these non-symmetrical ligands, where its inherent chirality could lead to highly selective metal catalysts for reactions like asymmetric hydrogenation or allylic substitution. nih.govnih.gov
Development of Functional Dyes, Pigments, and Optoelectronic Materials
Aniline and its derivatives are fundamental starting materials in the synthesis of a vast array of dyes and pigments, particularly azo dyes. nih.gov These dyes, characterized by the -N=N- functional group, account for over 60% of all dyes used in various industries. nih.gov The synthesis involves a two-step process: diazotization of the aniline derivative, followed by a coupling reaction with another aromatic compound. nih.gov
By using 3-(butan-2-yl)aniline as the starting amine, novel azo dyes can be synthesized. The butan-2-yl group would be expected to influence the final properties of the dye, such as its color (by subtly altering the electronic environment of the chromophore), solubility in different media, and lightfastness. Its hydrophobic nature could enhance solubility in non-polar solvents or polymer matrices.
Furthermore, its role as a precursor to conductive polymers places it in the realm of optoelectronic materials. The polyaniline derivatives synthesized from this compound not only conduct electricity but also possess optical properties that can be tuned, making them suitable for applications in electronic displays, electrochromic devices, and sensors.
Advanced Chemical Sensing and Probe Development
The development of sensitive and selective chemical sensors is a critical area of modern analytical chemistry. Polyaniline and its derivatives are well-known for their use in sensor applications due to their environmental stability and responsive electrical properties. researchgate.net Thin films of these polymers can be used to detect various analytes, including toxic gases and changes in humidity, often at room temperature. researchgate.net
Polymer films created from 3-(butan-2-yl)aniline are promising candidates for advanced chemical sensors. researchgate.net The incorporation of the butan-2-yl group alters the polymer's surface morphology and electronic structure. researchgate.net These modifications can enhance the sensitivity and selectivity of the sensor towards specific analytes. For example, research on other substituted PANI derivatives has demonstrated high sensitivity to moisture and ammonia (B1221849), suggesting that polymers derived from 3-(butan-2-yl)aniline could be tailored for specific sensing applications. researchgate.net
Role in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of 3-(butan-2-yl)aniline hydrochloride makes it an interesting component for designing such systems.
The anilinium ion (in the hydrochloride salt) can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions with other aromatic molecules. The sec-butyl group provides a distinct, non-polar, and sterically defined region. This combination of features makes the molecule a potential "guest" for various "host" molecules, such as cyclodextrins or calixarenes, which have hydrophobic cavities. The specific size and shape of the butan-2-yl group could lead to selective binding within a host's cavity, forming a stable host-guest complex. Such complexes have applications in drug delivery, catalysis, and the development of molecular switches.
Analytical Methodologies for Purity Assessment and Quantification of 3 Butan 2 Yl Aniline Hydrochloride
Advanced Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of 3-(Butan-2-yl)aniline (B12096642) hydrochloride and its potential impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), provide the necessary sensitivity and selectivity for a thorough chemical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a primary method for assessing the purity of 3-(Butan-2-yl)aniline hydrochloride and identifying any non-volatile impurities. thermofisher.com Due to the polar and sometimes thermolabile nature of aniline (B41778) derivatives, HPLC is often preferred over GC as it typically does not require a derivatization step. thermofisher.com The separation is generally achieved on a reversed-phase column where the polar mobile phase allows for the effective separation of the main compound from less polar impurities.
A typical HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the aniline moiety possesses a strong chromophore.
| Parameter | Typical Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water, B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a generalized HPLC method and may require optimization for specific impurity profiles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
For the analysis of volatile impurities that may be present in this compound, such as residual solvents or starting materials, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. researchgate.net GC separates the volatile components based on their boiling points and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification.
The direct analysis of the hydrochloride salt by GC can be challenging due to its low volatility. Therefore, a sample preparation step involving neutralization of the salt to the free base, 3-(Butan-2-yl)aniline, followed by extraction into an organic solvent is often necessary.
| Parameter | Typical Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-450 amu |
This table outlines a general GC-MS method for volatile impurity analysis.
Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the second carbon of the butyl group, it exists as a pair of enantiomers. The determination of the enantiomeric excess (ee) is crucial, especially in pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or even detrimental. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. gcms.cz
Both chiral HPLC and chiral GC can be employed for this purpose. gcms.czresearchgate.net Chiral stationary phases (CSPs) are used to achieve separation. These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times. sigmaaldrich.com Cyclodextrin-based columns are commonly used for the separation of enantiomers of various compounds, including those with structures similar to 3-(Butan-2-yl)aniline. gcms.czresearchgate.net
For chiral HPLC, polysaccharide-based CSPs are also a popular choice. nih.gov The separation can be influenced by the mobile phase composition, temperature, and flow rate. sigmaaldrich.com
| Parameter | Typical Chiral HPLC Condition |
| Column | Chiralpak AD-H or similar amylose-based CSP |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
This table provides an example of a chiral HPLC method. The specific conditions, especially the mobile phase composition, often require careful optimization.
Titrimetric Methods for Hydrochloride Content Determination
A straightforward and reliable method for determining the hydrochloride content in this compound is through titration. This classical analytical technique provides a quantitative measure of the amount of hydrogen chloride salt present.
An acid-base titration can be performed by dissolving a known weight of the sample in a suitable solvent, such as a mixture of ethanol (B145695) and water, and titrating with a standardized solution of a strong base, like sodium hydroxide. The endpoint of the titration can be detected using a pH meter (potentiometric titration) or a suitable colorimetric indicator.
Alternatively, a precipitation titration, such as an argentometric titration, can be used to determine the chloride ion concentration. innovareacademics.in In this method, the sample is dissolved in water, and the solution is titrated with a standardized solution of silver nitrate. The chloride ions react with silver ions to form a precipitate of silver chloride. The endpoint can be detected potentiometrically or by using an indicator like potassium chromate.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in a sample of this compound. This analysis is crucial for verifying the empirical formula and confirming the stoichiometry of the compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₆ClN). A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct composition of the synthesized compound.
Theoretical Elemental Composition of C₁₀H₁₆ClN
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 64.68 |
| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.69 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 19.09 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.54 |
| Total | 185.688 | 100.00 |
Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Content Determination
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. netzsch.com For this compound, TGA is valuable for determining its thermal stability and for quantifying the amount of residual solvents or water present in the sample. researchgate.net
The TGA curve plots the mass of the sample against the temperature. A stable compound will show a flat baseline until it reaches its decomposition temperature, at which point a significant mass loss will be observed. netzsch.com Any mass loss observed at lower temperatures, typically below 150°C, can be attributed to the evaporation of volatile components like water or organic solvents. researchgate.net The ASTM E2550 standard defines thermal stability as the temperature at which the material begins to decompose or react. netzsch.com The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net
| Analysis Parameter | Typical Value/Condition |
| Sample Mass | 5-10 mg |
| Heating Rate | 10 °C/min |
| Temperature Range | Ambient to 600 °C |
| Atmosphere | Nitrogen, 50 mL/min |
| Crucible | Alumina or Platinum |
This table outlines typical parameters for a TGA experiment.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Purity Assessment
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used in the pharmaceutical industry for the characterization of crystalline substances, including the determination of melting point, enthalpy of fusion, and the assessment of purity. nih.gov
The principle of DSC for purity determination is based on the van't Hoff law of melting point depression, which states that the melting point of a substance is lowered by the presence of impurities. mt.com This method is applicable to eutectic systems where the impurity is soluble in the molten state of the main component but insoluble in its solid phase. netzsch.com For a high-purity substance, the melting endotherm observed in a DSC scan will be sharp and narrow. Conversely, the presence of impurities broadens the melting peak and shifts the onset to a lower temperature.
The analysis involves heating a small amount of the sample (typically 1-3 mg) at a slow, constant rate (e.g., 0.5-2 K/min) to obtain a high-resolution melting profile. netzsch.comresearchgate.net The mole fraction of impurities can then be calculated from the shape of the melting curve.
Key applications of DSC for this compound include:
Melting Point and Enthalpy of Fusion: Precise determination of the melting temperature and the energy required to melt the sample, which are characteristic physical properties of the pure compound.
Purity Determination: Quantification of the total mole percentage of impurities. The accuracy is typically within 10% of the impurity level for substances with purities between 90 and 100 mol%. mt.com
Polymorphism Screening: Identifying different crystalline forms (polymorphs) of the compound, which may exhibit different melting points and thermal behaviors.
Phase Transition Analysis: Studying solid-solid phase transitions that may occur upon heating or cooling, which can be critical for understanding the compound's physical stability. rsc.org
The table below illustrates a hypothetical DSC analysis for a sample of this compound, outlining the key parameters measured and the resulting purity calculation.
Table 1: Illustrative DSC Purity Analysis Data for this compound
| Parameter | Value | Unit | Description |
| Sample Mass | 2.50 | mg | The precise weight of the sample used for the analysis. |
| Heating Rate | 1.0 | K/min | The rate at which the sample temperature is increased. |
| Onset of Melting | 148.5 | °C | The temperature at which the melting process begins. |
| Peak Melting Temperature (Tpeak) | 151.2 | °C | The temperature at which the maximum heat flow occurs. |
| Enthalpy of Fusion (ΔHfus) | 125.4 | J/g | The amount of energy absorbed by the sample during melting. |
| Calculated Purity | 99.75 | mol% | The purity of the main component as determined by the van't Hoff equation. |
| Impurity Content | 0.25 | mol% | The calculated mole percentage of impurities in the sample. |
Hyphenated Analytical Techniques (e.g., LC-NMR, LC-MS/MS) for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of complex chemical mixtures and the definitive identification of unknown substances. researchgate.net For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provide unparalleled sensitivity and structural information.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for detecting and quantifying trace-level impurities and degradation products in the active pharmaceutical ingredient.
The HPLC system separates the parent compound from any related substances based on their physicochemical properties (e.g., polarity). nih.gov The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). In tandem MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even in complex matrices. d-nb.infonih.gov
Recent developments in LC-MS/MS have enabled the sensitive analysis of various aniline derivatives without the need for time-consuming derivatization steps. nih.gov The method can be optimized to achieve ideal retention and resolution for a wide range of related aromatic amines. nih.gov
Table 2: Representative LC-MS/MS Method Parameters for Analysis of this compound and Related Impurities
| Parameter | Specification | Purpose |
| LC System | ||
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm) | Separation of aniline derivatives based on hydrophobicity. |
| Mobile Phase | Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) | To effectively separate compounds with a range of polarities. d-nb.info |
| Flow Rate | 0.4 | mL/min |
| Column Temperature | 40 | °C |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Efficiently ionizes aniline compounds. d-nb.info |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Parent Ion (m/z) | [Specific m/z for 3-(Butan-2-yl)aniline] | Precursor ion selected for fragmentation. |
| Fragment Ion (m/z) | [Specific m/z of a characteristic fragment] | Product ion monitored for quantification. |
| Collision Energy | Optimized for each analyte | The energy used to fragment the parent ion. |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
LC-NMR directly links an HPLC separation system to an NMR spectrometer, enabling the acquisition of detailed structural information for individual components within a mixture. iosrphr.org While LC-MS provides molecular weight and fragmentation data, LC-NMR offers unambiguous structure elucidation by analyzing the nuclear magnetic resonance of atomic nuclei (typically ¹H and ¹³C). sumitomo-chem.co.jp
This technique is particularly valuable for identifying and characterizing unknown impurities or degradation products for which reference standards are unavailable. iosrphr.org LC-NMR experiments can be performed in different modes:
On-flow mode: Provides a real-time survey of the components as they elute from the column. nih.gov
Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for extended data acquisition and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC) to build a complete structural picture. nih.gov
LC-SPE-NMR: Eluted peaks are trapped on solid-phase extraction (SPE) cartridges, which are then dried and eluted with a deuterated solvent for offline NMR analysis, enhancing sensitivity. mdpi.com
The combination of LC-MS and LC-NMR provides a formidable tool for comprehensive characterization, with MS guiding the detection of components and NMR providing definitive structural proof. iosrphr.org
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of aniline (B41778) and its derivatives often involves multi-step processes with low atom economy, such as the reduction of nitroarenes, which generates significant waste. rsc.org A primary challenge is to develop greener synthetic pathways to 3-(Butan-2-yl)aniline (B12096642).
Research Focus:
Catalytic Amination: Investigating direct amination of benzene (B151609) derivatives with ammonia (B1221849) or other nitrogen sources over novel catalysts could provide a more atom-economical route. unt.edu Catalytic methods are generally superior to stoichiometric ones, and replacing older processes with catalytic alternatives is a key goal in green chemistry. rsc.org
Catalyst- and Additive-Free Reactions: Recent advancements in organic synthesis have shown the feasibility of creating substituted anilines without the need for metal catalysts or additives, proceeding through imine condensation and isoaromatization pathways. researchgate.netbeilstein-journals.orgbohrium.com Applying these principles to the synthesis of 3-(Butan-2-yl)aniline could significantly reduce environmental impact and simplify purification.
Green Solvents and Reaction Conditions: Exploring the use of environmentally benign solvents, such as water, or even solvent-free conditions, is crucial. nih.gov One-pot, multicomponent reactions in aqueous media represent a promising avenue for synthesizing highly functionalized amines. nih.govfrontiersin.org
Bio-catalysis: The use of enzymes for amine synthesis is a rapidly growing field, offering high selectivity under mild conditions and reducing the reliance on heavy metals and harsh reagents. nih.gov
| Synthesis Strategy | Key Advantages | Relevant Research |
| Catalytic Hydrogenation | High atom economy (water as by-product) | rsc.org |
| Direct Catalytic Amination | Reduces steps from pre-functionalized arenes | unt.edu |
| Additive-Free Condensation | Avoids metal catalysts, operational simplicity | beilstein-journals.orgbohrium.com |
| Biocatalysis | High stereoselectivity, mild conditions, sustainable | nih.gov |
Exploration of Novel Reactivity Pathways and Site-Selective Functionalization
The structure of 3-(Butan-2-yl)aniline offers multiple sites for functionalization: the aromatic ring, the amino group, and the aliphatic sec-butyl group. A significant challenge is to control the regioselectivity of these reactions.
Research Focus:
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying organic molecules without requiring pre-functionalized starting materials. nih.gov Research should focus on developing methods for the selective functionalization of the aniline ring. Given the directing effects of the amino and alkyl groups, achieving selectivity for the ortho, meta, or para positions is a key challenge. nih.govresearchgate.net Palladium-based catalysts with specialized ligands have shown promise for para-selective olefination of anilines. nih.gov
Functionalization of the Alkyl Group: The C(sp³)–H bonds on the butan-2-yl substituent are typically less reactive than the aromatic C(sp²)–H bonds. Exploring catalytic systems, potentially involving photoredox catalysis and hydrogen atom transfer (HAT), could enable selective modification at this site. rsc.org
Dearomatization-Rearomatization Strategies: An emerging strategy involves the temporary destruction of aromaticity to install functional groups, followed by rearomatization. researchgate.net This "umpolung" chemistry could open up novel reactivity patterns for anilines that are not achievable through classical electrophilic substitution. researchgate.net
Oxidative Coupling and Polymerization: Aniline itself is prone to oxidation, leading to the formation of polyanilines. wikipedia.org Investigating the controlled oxidation of 3-(Butan-2-yl)aniline could lead to novel polymers. Organocatalytic methods using simple oxidants like hydrogen peroxide offer an environmentally friendly approach to the oxidation of substituted anilines. rsc.org
Integration into Emerging Smart Materials and Nanotechnology Applications
Aniline derivatives are fundamental building blocks for a wide range of functional materials, including dyes, pharmaceuticals, and polymers. researchgate.net The unique chiral and aliphatic nature of the sec-butyl group in 3-(Butan-2-yl)aniline could be leveraged to create materials with novel properties.
Research Focus:
Chiral Polymers and Sensors: Polymerizing 3-(Butan-2-yl)aniline or its derivatives could yield new conductive polymers. rsc.orgresearchgate.netnih.gov The presence of the chiral center could impart unique chiroptical properties to the resulting material, making it suitable for applications in chiral recognition and sensing. Modifying aniline monomers with different substituents is a known strategy to tune the morphology, solubility, and sensitivity of the resulting polymers. rsc.orgresearchgate.net
Sulfur-Rich Polymers: Reacting anilines with sulfur monochloride can produce poly[N,N-(phenylamino)disulfides], which have unique electronic properties and potential applications in energy storage and self-healing materials. acs.orgnih.gov Investigating this polymerization with 3-(Butan-2-yl)aniline could lead to new sulfur- and nitrogen-containing polymers with tailored characteristics.
Nanotechnology: Chiral molecules are of great interest in nanotechnology for creating structures with specific recognition capabilities. Chiral nanosheets have been developed for highly efficient enantiomeric separation. chemistryviews.org Exploring the self-assembly of 3-(Butan-2-yl)aniline derivatives or their integration into larger supramolecular structures could lead to new nanomaterials for catalysis or separation technologies.
| Potential Application Area | Key Feature of 3-(Butan-2-yl)aniline | Desired Outcome |
| Smart Sensors | Chiral sec-butyl group, polymerizability | Materials with high sensitivity and selectivity for specific analytes (e.g., enantiomers, ammonia) |
| Energy Storage | Polymerizable aniline core | Novel polymers for battery cathodes or electrolytes |
| Chiral Separations | Inherent chirality | Chiral stationary phases or nanosheets for enantiomer resolution |
| Organic Electronics | Tunable electronic properties via substitution | New semiconducting or conductive materials |
Advanced Computational Modeling for Predictive Reactivity and Property Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work and accelerating discovery.
Research Focus:
DFT and TD-DFT Studies: Density Functional Theory (DFT) can be used to investigate the molecular and electronic structure, vibrational frequencies, and reactivity of 3-(Butan-2-yl)aniline and its derivatives. researchgate.netresearchgate.netepa.gov Time-dependent DFT (TD-DFT) can predict electronic properties like HOMO-LUMO gaps and spectroscopic behavior. researchgate.net Such studies can provide insights into the effects of the sec-butyl substituent on the aniline core and predict the most likely sites for electrophilic or nucleophilic attack.
Reaction Mechanism and Kinetics: Computational models can elucidate complex reaction mechanisms, such as the direct amination of benzene or the functionalization of the aniline ring. unt.edumdpi.com By calculating transition state energies, it is possible to predict reaction rates and understand the factors that control selectivity. mdpi.com
Property Prediction (QSAR/QSMR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) models can be developed to predict the biological activity or metabolic fate of derivatives of 3-(Butan-2-yl)aniline based on calculated physicochemical parameters. nih.gov This is particularly relevant if the compound is explored for pharmaceutical applications.
Materials Design: Computational screening can be used to predict the properties of polymers derived from 3-(Butan-2-yl)aniline, helping to design materials with specific electronic, optical, or mechanical characteristics before undertaking laborious synthesis.
Challenges in Stereoselective Synthesis and Scalable Enantiomeric Separation
The presence of a stereocenter in the butan-2-yl group means that 3-(Butan-2-yl)aniline exists as a pair of enantiomers. For many applications, particularly in pharmaceuticals and chiral materials, obtaining a single enantiomer is essential. frontiersin.org
Research Focus:
Asymmetric Synthesis: Developing a catalytic asymmetric synthesis is a primary challenge. This would involve creating the chiral center during the synthesis in a controlled manner, for example, through the asymmetric hydrogenation of a suitable prochiral precursor. acs.org This requires the development of highly efficient and selective chiral catalysts, a significant undertaking in synthetic chemistry. pharmtech.comresearchgate.net
Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation. However, this method is often inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. nih.gov
Enantioselective Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com A key challenge is developing scalable chromatographic methods that are economically viable for producing large quantities of a single enantiomer.
Enzymatic Kinetic Resolution: Biocatalytic methods, using enzymes such as lipases or oxidases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govmdpi.com Engineering enzymes with high activity and selectivity for substrates like 3-(Butan-2-yl)aniline is an active area of research. nih.gov The scalability of these biocatalytic processes remains a significant hurdle to overcome for industrial application. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Butan-2-yl)aniline hydrochloride, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with aniline derivatives (e.g., 3-nitroaniline) and introduce the butan-2-yl group via alkylation using a Lewis acid catalyst (e.g., AlCl₃) .
- Step 2 : Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) .
- Step 3 : Form the hydrochloride salt by treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization for purity .
- Yield Optimization : Use inert atmosphere conditions (N₂/Ar), control stoichiometry of reagents, and employ high-purity solvents to minimize side reactions .
Q. How does the hydrochloride salt form enhance the compound’s solubility and stability?
- Analysis :
- The protonation of the amine group in the hydrochloride form improves aqueous solubility by increasing polarity, facilitating use in biological assays .
- Stability is enhanced via reduced hygroscopicity compared to the free base. Characterize stability using accelerated degradation studies (40°C/75% RH for 6 weeks) and monitor via HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns on the aromatic ring and butan-2-yl group (e.g., δ ~6.5–7.5 ppm for aromatic protons; δ ~1.0–1.5 ppm for isopropyl CH₃) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~184 for the free base) .
- FT-IR : Identify N–H stretches (~3300 cm⁻¹ for amine) and C–Cl vibrations (~700 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the butan-2-yl substituent influence reaction mechanisms in further derivatization?
- Mechanistic Insights :
- The electron-donating isopropyl group increases electron density on the aromatic ring, directing electrophilic substitution to the para position. Use DFT calculations to map electrostatic potential surfaces .
- For oxidative reactions (e.g., coupling with aryl halides), employ Pd-catalyzed Buchwald-Hartwig amination, optimizing ligand choice (XPhos) and base (Cs₂CO₃) to mitigate steric hindrance .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Reconciliation :
- Step 1 : Validate assay conditions (e.g., pH, solvent DMSO concentration ≤0.1%) to avoid false negatives/positives .
- Step 2 : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm target engagement .
- Step 3 : Analyze batch-to-batch purity variations via elemental analysis (C, H, N) and ICP-MS for trace metals .
Q. How can regioselectivity be controlled during functionalization of the aniline ring?
- Synthetic Design :
- Directing Groups : Temporarily install a sulfonic acid group at the para position to block undesired substitution .
- Catalyst Tuning : Use Cu(I)-phenanthroline complexes for Ullmann-type couplings, which favor meta substitution in sterically hindered systems .
Q. What are the degradation pathways of this compound under physiological conditions?
- Degradation Studies :
- Hydrolysis : Monitor pH-dependent degradation (e.g., 0.1 M HCl vs. PBS) using LC-MS to detect hydrolyzed products (e.g., 3-(Butan-2-yl)phenol) .
- Oxidation : Expose to H₂O₂/Fe²⁺ and identify quinone-imine intermediates via UV-Vis spectroscopy (λmax ~450 nm) .
Q. How can computational modeling predict interaction with biological targets (e.g., GPCRs)?
- In Silico Methods :
- Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., β2-adrenergic receptor, PDB ID: 2RH1) .
- Validate predictions with MM-GBSA binding free energy calculations and compare to experimental IC₅₀ values .
Methodological Notes
- Contradiction Analysis : Cross-reference NMR coupling constants (e.g., J = 8 Hz for para-substituted protons) with X-ray crystallography to resolve structural ambiguities .
- Safety Protocols : Handle hydrochloride salts in fume hoods; LD₅₀ data (e.g., 840 mg/kg in mice) indicate moderate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
